REACTION_SMILES
|
[C:13](=[O:14])([OH:15])[O-:16].[CH2:47]([Cl:48])[Cl:49].[CH3:21][N:22]([CH2:23][CH2:24][Cl:28])[CH2:26][CH2:27][Cl:25].[CH3:42][C:43]#[N:44].[CH3:45][OH:46].[ClH:20].[I-:19].[NH2:1][c:2]1[cH:3][cH:4][cH:5][c:6]2[cH:7][cH:8][c:9]([OH:12])[cH:10][c:11]12.[NH4+:29].[Na+:17].[Na+:18].[OH-:30].[c:31]1([OH:32])[c:33]2[c:34]([cH:35][cH:36][cH:37][cH:38]2)[cH:39][cH:40][cH:41]1>>[N:1]1([c:2]2[cH:3][cH:4][cH:5][c:6]3[cH:7][cH:8][c:9]([OH:12])[cH:10][c:11]23)[CH2:24][CH2:23][N:22]([CH3:21])[CH2:26][CH2:27]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(CCCl)CCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[I-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Nc1cccc2ccc(O)cc12
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[NH4+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Oc1cccc2ccccc12
|
Name
|
|
Type
|
product
|
Smiles
|
CN1CCN(c2cccc3ccc(O)cc23)CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |